molecular formula C13H7ClN2O B1614141 2-Chloro-3-(4-cyanobenzoyl)pyridine CAS No. 890100-45-5

2-Chloro-3-(4-cyanobenzoyl)pyridine

Cat. No. B1614141
CAS RN: 890100-45-5
M. Wt: 242.66 g/mol
InChI Key: KJXQJPSYRHMEPU-UHFFFAOYSA-N
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Description

“2-Chloro-3-(4-cyanobenzoyl)pyridine” is an organic compound with the molecular formula C13H7ClN2O . It has a molecular weight of 242.66 . The IUPAC name for this compound is 4-[(2-chloro-3-pyridinyl)carbonyl]benzonitrile .


Molecular Structure Analysis

The InChI code for “2-Chloro-3-(4-cyanobenzoyl)pyridine” is 1S/C13H7ClN2O/c14-13-11(2-1-7-16-13)12(17)10-5-3-9(8-15)4-6-10/h1-7H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Photophysical Properties and Metal Complexes

Cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which can be related to the structural and functional aspects of 2-Chloro-3-(4-cyanobenzoyl)pyridine, show promising photophysical properties. These complexes exhibit intense absorption and fluorescence in solution at room temperature, suggesting their potential in the development of new photoluminescent materials (Mancilha et al., 2011).

Supramolecular Chemistry and Halogen Bonding

The study of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives, closely related to the chemistry of 2-Chloro-3-(4-cyanobenzoyl)pyridine, demonstrates the significance of halogen bonds in supramolecular assembly. This research highlights the role of halogen bonding in crystal engineering and the design of molecular materials with tailored properties (Oruganti et al., 2017).

Fluorescent Probes for Mercury Ion Detection

The synthesis of imidazo[1,2-a]pyridine derivatives through the reaction of β-lactam carbenes with 2-pyridyl isonitriles has been explored. One of the synthesized compounds showed efficiency as a fluorescent probe for mercury ions, indicating the potential application of similar compounds, such as 2-Chloro-3-(4-cyanobenzoyl)pyridine, in environmental monitoring and sensing technologies (Shao et al., 2011).

Photoluminescent Eu(III) and Tb(III) Complexes

Tetrazole-2-pyridine-1-oxide derivatives, prepared from 2-cyanopyridine, form photoluminescent complexes with Eu(III) and Tb(III). These complexes exhibit high quantum yields in solution, suggesting the utility of structurally related compounds in the development of luminescent materials for various technological applications (Pietraszkiewicz et al., 2012).

Liquid Crystal Materials

Compounds based on pyridine coupled mono and bisbenzimidazoles, which share functional similarities with 2-Chloro-3-(4-cyanobenzoyl)pyridine, have been synthesized and found to act as supramolecular gelators. These materials demonstrate selective metal ion sensing and ionic conductivity, indicating their potential use in the development of smart materials and sensors (Panja et al., 2018).

properties

IUPAC Name

4-(2-chloropyridine-3-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O/c14-13-11(2-1-7-16-13)12(17)10-5-3-9(8-15)4-6-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXQJPSYRHMEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641781
Record name 4-(2-Chloropyridine-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890100-45-5
Record name 4-(2-Chloropyridine-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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